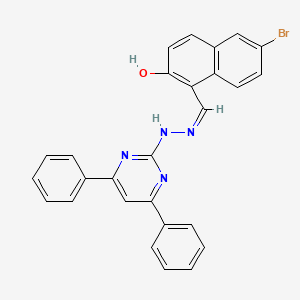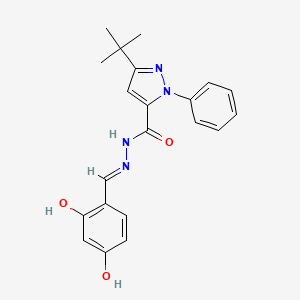
6-bromo-2-hydroxy-1-naphthaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-hydroxy-1-naphthaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BHPH and has a molecular formula of C30H22BrN5O.
作用机制
The mechanism of action of 6-bromo-2-hydroxy-1-naphthaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II and induce apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function in Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using 6-bromo-2-hydroxy-1-naphthaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative disorders. It is also relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research related to 6-bromo-2-hydroxy-1-naphthaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone. One area of research is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another area of research is the investigation of the mechanism of action of this compound in more detail, which can provide insights into its potential applications in various areas of scientific research. Additionally, the use of this compound in combination with other therapeutic agents can be studied to determine its potential synergistic effects.
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can provide valuable insights into the potential applications of this compound in various areas of scientific research.
合成方法
The synthesis of 6-bromo-2-hydroxy-1-naphthaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone involves the reaction between 6-bromo-2-hydroxy-1-naphthaldehyde and 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the resulting product is obtained after purification. The synthesis method of this compound has been reported in various scientific journals.
科学研究应用
6-bromo-2-hydroxy-1-naphthaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of application is cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
6-bromo-1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BrN4O/c28-21-12-13-22-20(15-21)11-14-26(33)23(22)17-29-32-27-30-24(18-7-3-1-4-8-18)16-25(31-27)19-9-5-2-6-10-19/h1-17,33H,(H,30,31,32)/b29-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWRIVUXATKTQ-RHANQZHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=C(C=CC4=C3C=CC(=C4)Br)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=C(C=CC4=C3C=CC(=C4)Br)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~2~-methyl-N~2~-(3-pyridinylmethyl)-N~1~-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}glycinamide](/img/structure/B6014403.png)
![N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6014408.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6014413.png)
![2-cyclopropyl-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6014427.png)
![2-[(4-fluorophenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6014437.png)
![5-[1-(1H-imidazol-2-ylmethyl)-2-pyrrolidinyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6014439.png)
![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(3-phenylpropyl)acetamide](/img/structure/B6014446.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B6014452.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B6014474.png)
![4-(3-{[2-(1-cyclohexen-1-yl)ethyl]amino}butyl)phenol](/img/structure/B6014476.png)
![4-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6014490.png)
![3-(methylthio)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6014501.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6014507.png)

